Ethyl 4-(2,3-dimethylphenoxy)butyrate
Description
Ethyl 4-(2,3-dimethylphenoxy)butyrate is an ester derivative featuring a 2,3-dimethylphenoxy group attached to a butyrate chain. The compound’s lipophilicity, influenced by the four-carbon butyrate ester and electron-donating methyl groups on the aromatic ring, may enhance membrane permeability and bioavailability compared to shorter-chain analogs .
Structure
2D Structure
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 4-(2,3-dimethylphenoxy)butanoate |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(15)9-6-10-17-13-8-5-7-11(2)12(13)3/h5,7-8H,4,6,9-10H2,1-3H3 |
InChI Key |
CGSHHIFVWDGTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-(2,3-dimethylphenoxy)butyrate with key analogs based on substituents, ester chain length, and bioactivity:
Ethyl 2-[4-(2-Chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate (Compound I)
- Structure: 2,6-Dimethylphenoxy group with a 4-chlorobenzoyl substituent and a two-carbon ethanoate ester.
- Bioactivity :
- Antifungal/Antibacterial : Exhibits moderate activity against Gram-negative bacteria and pathogenic fungi.
- Anti-inflammatory : 63–64% edema inhibition in carrageenan-induced models, surpassing diclofenac (67%) in efficacy.
- Metabolic Effects : Reduces serum triglycerides and LDL while modulating HDL.
- The shorter ethanoate ester reduces lipophilicity, possibly limiting tissue penetration relative to the butyrate chain.
Pyrimidifen (5-Chloro-N-(2-(4-(2-Ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine)
- Structure: 2,3-Dimethylphenoxy group with a 4-ethoxyethyl substituent and a pyrimidinamine moiety.
- Application : Acaricide/insecticide with systemic action.
- Key Differences :
- The ethoxyethyl group increases hydrophilicity, favoring pesticidal activity in aqueous environments.
- The pyrimidinamine core confers target specificity for invertebrate acetylcholinesterase, unlike the purely ester-based target compound.
N-(2,3-Dimethylphenoxy)alkyl aminoalkanols
- Structure: 2,3-Dimethylphenoxy group linked to aminoalkanol derivatives.
- Bioactivity : Anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with additional cardiovascular effects.
- Key Differences: The aminoalkanol chain enables hydrogen bonding with neuronal ion channels, a mechanism absent in ester-based compounds like the target. The target’s butyrate ester may undergo faster hydrolysis in vivo, reducing half-life compared to these derivatives.
Ethyl(4-Butyryl-2,3-dichloro)phenoxyacetate
- Structure: 2,3-Dichlorophenoxy group with a 4-butyryl substituent and a two-carbon acetate ester.
- Application : Intermediate for diuretics.
- The acetate ester shortens the chain length, likely reducing lipid solubility compared to the target’s butyrate.
Structural and Functional Analysis Table
Research Implications and Gaps
- Activity Prediction: The target compound’s longer butyrate chain may improve tissue penetration and prolong activity compared to acetate/ethanoate analogs, but could also increase off-target toxicity risks.
- Substituent Effects : The 2,3-dimethyl group likely reduces oxidative metabolism compared to chloro-substituted analogs, enhancing plasma stability .
- Therapeutic Potential: Structural similarities to anticonvulsant and anti-inflammatory phenoxy derivatives suggest unexplored applications in neurology or metabolic disease.
Preparation Methods
Step 1: Preparation of Ethyl 4-halobutyrate (Alkylating Agent)
Ethyl 4-halobutyrate can be prepared or sourced commercially. For example, ethyl 4-chlorobutyrate is synthesized by halogenation of ethyl 4-hydroxybutyrate or via chlorination of the corresponding acid derivative. According to related patent literature, enzymatic asymmetric reduction and chemical halogenation methods are employed for similar compounds to ensure high purity and yield.
Step 2: Phenol Alkylation to Form this compound
-
- 2,3-dimethylphenol (nucleophile)
- Ethyl 4-halobutyrate (electrophile)
- Base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol
- Solvent such as dimethylformamide (DMF), acetone, or acetonitrile
- Reaction temperature typically between 50–85°C
-
- Dissolve 2,3-dimethylphenol and base in an aprotic solvent under inert atmosphere.
- Add ethyl 4-halobutyrate dropwise.
- Stir the reaction mixture at elevated temperature (e.g., 80°C) for several hours (4–12 h).
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, quench the reaction with water and extract the organic layer.
- Wash and dry the organic phase over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
-
- Yields typically range from 70% to 90% depending on reaction conditions and purification.
- Purity is assessed by HPLC, with values >95% achievable after recrystallization or chromatography.
Representative Example from Related Compound Synthesis
A patent describing the preparation of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate provides a similar alkylation approach with detailed steps and purification methods:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Reaction of phenol derivative with alkyl bromide | 80–85°C, 5 h, DMF solvent, K2CO3 base | Formation of ether linkage |
| Extraction | Organic extraction and washing | Ethyl acetate and water washes | Removal of impurities |
| Drying | Sodium sulfate drying | Room temperature | Removal of moisture |
| Concentration | Vacuum distillation | Reduced pressure | Concentrated crude product |
| Purification | Recrystallization in methanol or n-butanol | 50–60°C heating, slow cooling | Pure product with >98% HPLC purity |
This methodology can be adapted for this compound by substituting the phenol and alkyl halide accordingly.
Alternative Preparation Routes
Grignard Reaction Route:
Although more common for ketone or acid derivatives, Grignard reagents generated from bromo-substituted phenyl derivatives can be reacted with suitable electrophiles to build the butyrate chain, followed by esterification. However, this route is less direct for the ether linkage formation compared to nucleophilic substitution.Biocatalytic Methods:
Enzymatic asymmetric reductions and biocatalysts (e.g., keto reductase) have been employed to prepare chiral intermediates like ethyl 4-chloro-3-hydroxybutanoate, which can be further transformed chemically. While this is more relevant for chiral centers, it demonstrates the potential for biocatalytic steps in the synthesis of related compounds.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Phenol derivative | 2,3-dimethylphenol | Starting nucleophile |
| Alkylating agent | Ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate | Electrophile for ether formation |
| Base | Potassium carbonate, sodium hydride | Deprotonates phenol for nucleophilic attack |
| Solvent | DMF, acetone, acetonitrile | Polar aprotic solvents preferred |
| Reaction temperature | 50–85°C | Elevated temperature accelerates reaction |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Work-up | Water quench, ethyl acetate extraction | Removes inorganic salts and impurities |
| Drying agent | Sodium sulfate | Removes residual water |
| Purification | Recrystallization or chromatography | Achieves >95% purity |
| Yield | 70–90% | Depends on reaction optimization |
Research Findings and Considerations
Reaction Efficiency:
The nucleophilic substitution of phenols with alkyl halides is generally efficient under basic conditions. The choice of base and solvent critically affects the rate and yield.Side Reactions:
Potential side reactions include elimination or hydrolysis of the alkyl halide. Controlling moisture and reaction temperature minimizes these.Purity and Characterization:
High purity (>98%) is achievable with careful purification. Characterization by NMR, IR, and HPLC confirms the structure and purity.Scalability: The described methods are scalable for industrial synthesis, as demonstrated in related patent processes.
Q & A
Q. What are the most reliable synthetic routes for Ethyl 4-(2,3-dimethylphenoxy)butyrate, and how can reaction efficiency be optimized?
A common method involves nucleophilic substitution under reflux conditions. For example, reacting 2,3-dimethylphenol with ethyl 4-bromobutyrate in the presence of anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. Optimization includes monitoring reaction time (typically 8-12 hours), maintaining anhydrous conditions to prevent hydrolysis, and using a molar ratio of 1:1.2 (phenol:alkylating agent) to improve yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.1 ppm for CH₂COO and δ ~1.3 ppm for CH₃CH₂) and aromatic protons (δ 6.5-7.0 ppm for 2,3-dimethylphenoxy).
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS identifies the molecular ion peak (e.g., m/z 250.1572 for C₁₄H₁₈O₃) and fragmentation patterns.
- FT-IR : Key peaks include ~1730 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C stretch) .
Q. How can researchers detect this compound in complex biological matrices?
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) is effective for real-time analysis. For example, monitoring the protonated ion (mass-to-charge ratio, m/z 117) with integration times ≤0.25 seconds ensures granular detection in breath or tissue samples .
Advanced Research Questions
Q. How does the substitution pattern on the phenoxy group influence the compound’s bioactivity?
Comparative studies with analogs (e.g., 4-methyl or 4-ethoxy derivatives) reveal that 2,3-dimethyl substitution enhances lipophilicity, improving membrane permeability. For pesticidal activity (e.g., acaricides), the dimethyl group sterically hinders metabolic degradation, prolonging efficacy. Activity assays against Tetranychus urticae (spider mites) show a 40% increase in LC₅₀ compared to non-methylated analogs .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions. For example:
- Solvent choice : DMSO vs. ethanol can alter solubility and bioavailability.
- Cell lines : Use standardized models (e.g., HEK293 for cytotoxicity) and validate via dose-response curves (IC₅₀ values).
- Metabolic interference : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) clarifies if activity loss is due to rapid metabolism .
Q. How can crystallographic data improve understanding of the compound’s interaction with target proteins?
Single-crystal X-ray diffraction (using SHELXL) resolves binding modes. For instance, the ester carbonyl forms hydrogen bonds with histidine residues in fungal CYP51 (lanosterol demethylase), explaining antifungal activity. Refinement parameters (R-factor < 0.05) and twinning analysis (via SHELXD) ensure data reliability .
Q. What methodologies assess the compound’s metabolic stability in vivo?
- In vitro hepatocyte assays : Incubate with rat liver microsomes and quantify depletion via LC-MS/MS.
- Isotopic labeling : ¹⁴C-labeled ethyl groups track metabolic byproducts (e.g., butyric acid derivatives) in urine.
- Pharmacokinetic modeling : Two-compartment models predict half-life (t₁/₂) and clearance rates .
Methodological Design Considerations
Q. Designing a structure-activity relationship (SAR) study for this compound derivatives
- Variable groups : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO₂) at the phenyl ring.
- Assays : Test against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans) using broth microdilution (MIC values).
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps to correlate substituent effects with activity .
Q. Validating the compound’s role in lipid metabolism modulation
- In vivo models : High-fat diet-induced hyperlipidemic mice (n=10/group) dosed orally (50 mg/kg).
- Endpoints : Serum HDL/LDL levels (enzymatic assays) and liver triglycerides (Folch extraction).
- Statistical analysis : ANOVA with post-hoc Tukey test (p < 0.05) identifies significant lipid-lowering effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
